3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde
Description
3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with a benzyloxy group bearing a meta-trifluoromethyl (-CF₃) moiety. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing and lipophilic properties imparted by the -CF₃ group, which can enhance metabolic stability and modulate reactivity in synthetic pathways .
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-5-1-4-12(7-13)10-20-14-6-2-3-11(8-14)9-19/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBDHTPFAFXIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396413 | |
| Record name | 3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343604-08-0 | |
| Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343604-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the reaction of 3-(trifluoromethyl)benzyl alcohol with 3-hydroxybenzaldehyde under suitable reaction conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The general synthetic route can be summarized as follows:
Starting Materials: 3-(Trifluoromethyl)benzyl alcohol and 3-hydroxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, at an elevated temperature.
Product Isolation: The product is isolated by standard purification techniques, such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. The trifluoromethyl group is particularly valuable in medicinal chemistry as it can significantly enhance the pharmacological properties of compounds.
Biological Studies
The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its structural characteristics allow it to effectively bind to specific targets, making it a useful tool in understanding biochemical pathways.
Medicinal Chemistry
Research indicates that this compound has potential therapeutic applications, particularly in anticancer and antimicrobial research. The compound's ability to modulate protein functions through covalent interactions is being explored for drug development.
Anticancer Activity
A study evaluated the anticancer effects of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound in cancer therapy.
Antimicrobial Properties
In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against resistant strains of bacteria. For instance, related compounds showed minimum inhibitory concentrations (MICs) below 62.5 µM against Staphylococcus aureus, highlighting their potential as therapeutic agents.
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Target Cancer Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 (Breast Cancer) |
| Trifluoromethyl-substituted phenolic compounds | <50 | A549 (Lung Cancer) |
| Trifluoromethyl-benzamide derivatives | TBD | HeLa (Cervical Cancer) |
Table 2: Antimicrobial Activity
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Related naphthalenes | <62.5 | Mycobacterium tuberculosis |
| Trifluoromethyl-benzyl derivatives | TBD | Various Gram-negative bacteria |
Mechanism of Action
The mechanism of action of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The benzaldehyde moiety can form covalent or non-covalent interactions with amino acid residues, modulating the activity of the target protein .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde with fluorinated benzaldehyde derivatives, focusing on substituent effects:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Not listed | C₁₅H₁₁F₃O₂ | ~296.24 | 3-CF₃ on benzyl, 3-OCH₂ on benzal | Aldehyde, benzyloxy, -CF₃ |
| 3-((2-Fluorobenzyl)oxy)benzaldehyde | 938138-15-9 | C₁₄H₁₁FO₂ | 230.23 | 2-F on benzyl, 3-OCH₂ on benzal | Aldehyde, benzyloxy, -F |
| 3-((4-Fluorobenzyl)oxy)benzaldehyde | 168084-96-6 | C₁₄H₁₁FO₂ | 230.23 | 4-F on benzyl, 3-OCH₂ on benzal | Aldehyde, benzyloxy, -F |
| 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | 669739-13-3 | C₁₆H₁₃F₃O₃ | 310.27 | 4-OCH₃, 3-OCH₂-CF₃ on benzal | Aldehyde, methoxy, benzyloxy, -CF₃ |
| 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde | 78725-46-9 | C₁₄H₉F₃O₂ | 266.22 | 3-CF₃-phenoxy, 3-O on benzal | Aldehyde, phenoxy, -CF₃ |
Key Observations :
- Trifluoromethyl vs.
- Substituent Position : Moving the -F or -CF₃ group from the para to meta position on the benzyl ring alters electronic effects (e.g., meta-CF₃ is strongly electron-withdrawing, influencing aldehyde reactivity) .
- Phenoxy vs. Benzyloxy: Phenoxy-substituted analogs (e.g., 3-[3-(trifluoromethyl)phenoxy]benzaldehyde) lack the methylene (-CH₂-) spacer, reducing flexibility and steric bulk compared to benzyloxy derivatives .
Target Compound and Analogs
- Hydrazone Formation : highlights that chloro-substituted benzaldehydes react with hydrazides to form hydrazones, a pathway applicable to this compound for generating Schiff base intermediates .
- Multistep Oxidation: describes synthesizing 3-phenoxybenzaldehyde via halogenotoluene intermediates, suggesting analogous routes for trifluoromethyl-substituted derivatives through Ullmann coupling or nucleophilic aromatic substitution .
Derivative-Specific Modifications
- 4-Methoxy Variant : The introduction of a methoxy group (as in 4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde) requires selective protection/deprotection strategies to avoid over-oxidation of the aldehyde group .
Physicochemical and Analytical Characterization
- Spectroscopic Methods : All compounds are characterized using FTIR, ¹H-NMR, and ¹³C-NMR to confirm substituent positions and purity. Mass spectrometry (MS) is critical for verifying molecular weights, especially for fluorinated analogs .
Biological Activity
3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may facilitate interactions with various biological targets.
The compound's mechanism of action primarily involves its interaction with specific enzymes or receptors. The benzaldehyde moiety can form both covalent and non-covalent interactions with amino acid residues in proteins, modulating their activity. The trifluoromethyl group contributes to the compound's ability to penetrate hydrophobic regions within proteins, potentially enhancing binding affinity and selectivity for target sites.
Antimicrobial Activity
Research has indicated that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, derivatives containing benzaldehyde moieties have shown effectiveness against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy against pathogens such as Staphylococcus aureus and E. coli.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of related compounds. For example, compounds featuring similar functional groups have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The anti-cancer mechanism may involve the modulation of cell cycle progression and induction of apoptosis through pathways influenced by the compound's interactions with cellular proteins .
Case Studies and Research Findings
Applications in Medicinal Chemistry
The compound serves as a valuable building block in synthesizing more complex organic molecules, particularly those with medicinal applications. Its unique properties make it suitable for exploring enzyme inhibition and protein-ligand interactions, which are crucial for drug development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde, and what experimental parameters influence yield?
- Synthesis Methods :
- Nucleophilic Substitution : React 3-hydroxybenzaldehyde with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Ullmann Condensation : Use a copper catalyst to couple 3-iodobenzaldehyde with 3-(trifluoromethyl)benzyl alcohol, though this method may require higher temperatures and longer reaction times .
- Key Parameters :
- Base selection (e.g., K₂CO₃ vs. NaH) affects reaction efficiency.
- Solvent polarity (DMF > THF) enhances solubility of intermediates.
- Temperature control (60–80°C) minimizes side reactions like aldehyde oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Primary Techniques :
- ¹H/¹³C NMR : Identify the aldehyde proton (~10 ppm) and trifluoromethyl group (δ ~120–125 ppm in ¹³C).
- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 310.27 (exact mass) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing oxidation or decomposition pathways during synthesis?
- Challenge : The aldehyde group is prone to oxidation under basic or high-temperature conditions, forming carboxylic acid byproducts .
- Solutions :
- Use inert atmospheres (N₂/Ar) to prevent aerial oxidation.
- Add stabilizers like BHT (butylated hydroxytoluene) to quench free radicals.
- Employ low-temperature (<50°C) and short reaction times in polar aprotic solvents (e.g., DMF) .
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic addition reactions?
- DFT Studies :
- Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon).
- Simulate transition states for nucleophilic attack (e.g., Grignard reagents) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Applications :
- Predict regioselectivity in multi-step syntheses (e.g., Knoevenagel condensations).
- Model steric effects from the trifluoromethyl group on reaction pathways .
Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for structural confirmation?
- Scenario : Discrepancies in NOE (Nuclear Overhauser Effect) correlations vs. crystallographic bond angles.
- Resolution Workflow :
Validate NMR assignments using DEPT-135 and HSQC for quaternary carbons.
Perform single-crystal X-ray diffraction (SHELXL refinement) to resolve conformational ambiguities .
Compare experimental IR stretches with computational vibrational frequency analysis .
- Example : A 2024 study resolved conflicting NMR signals for a similar benzaldehyde derivative by correlating X-ray torsion angles with DFT-optimized geometries .
Q. What strategies are recommended for analyzing the stability of this compound under varying storage conditions?
- Stability Tests :
- Thermal Stability : TGA/DSC analysis (5–10°C/min ramp) to identify decomposition thresholds (>150°C).
- Photostability : Expose to UV light (254 nm) and monitor aldehyde degradation via HPLC .
- Storage Recommendations :
- Store at –20°C in amber vials under nitrogen.
- Avoid prolonged exposure to protic solvents (e.g., MeOH) to prevent acetal formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
